2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
Description
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole, oxadiazole, and thiophene sulfonamide moieties contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-3-28-16-7-5-15(6-8-16)25(2)33(26,27)19-10-11-32-20(19)22-23-21(24-31-22)14-4-9-17-18(12-14)30-13-29-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXAWYLNAEWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole ring or thiophene moiety.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole moieties may contribute to binding affinity and specificity, while the sulfonamide group could enhance solubility and bioavailability. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3-chromanol
Uniqueness
The uniqueness of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide lies in its combination of functional groups, which imparts a distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by diverse sources and recent findings.
Chemical Structure and Properties
The chemical structure of the compound features several notable moieties:
- Benzodioxole : Known for its involvement in various biological activities.
- Oxadiazole : A heterocyclic compound associated with antimicrobial and anticancer properties.
- Thiophene sulfonamide : This structure often enhances bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate potent activity against various bacterial strains. In one study, synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated stronger efficacy against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Oxadiazole Derivative A | High | Moderate |
| Oxadiazole Derivative B | Moderate | Low |
Anticancer Activity
The anticancer potential of this compound is particularly compelling. Several studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation. For example, a derivative similar to the compound showed IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), surpassing the efficacy of standard chemotherapeutics like 5-Fluorouracil .
Case Study:
In one notable study, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 18.78 µM to 10.1 µM, indicating promising anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Oxadiazole derivatives have been shown to inhibit enzymes critical for DNA synthesis such as thymidylate synthase (TS), which is essential for cell proliferation .
- Targeting Kinases : The compound's structure suggests potential interactions with kinases like EGFR and VEGFR-2, which play pivotal roles in cancer progression .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
